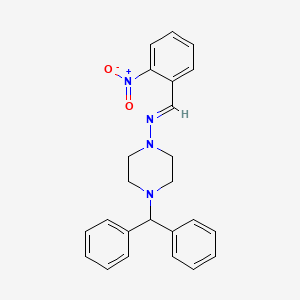

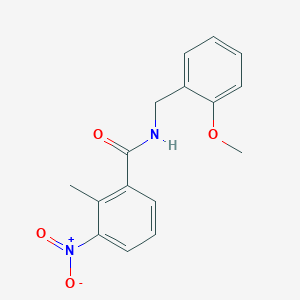

4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including reactions such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with a similar piperazine backbone, requires a systematic approach to achieve the desired product with a total yield of 48.2% (Quan, 2006). This methodology can be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" is characterized by various interactions, including weak intramolecular C—H⋯N interactions and intermolecular hydrogen bonds, which contribute to the stability and conformation of the molecule. For instance, the structure of a related compound, 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Wang et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving the piperazine ring and nitrobenzylidene moiety can lead to the formation of various derivatives with distinct biological activities. For example, the synthesis and biological activities of optical isomers of related compounds have shown that the biological activity can significantly depend on the absolute configuration at stereogenic centers (Sakoda et al., 1992).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The crystal packing and conformation of the molecule play a significant role in its physical properties, as seen in studies of polymorphs of compounds with similar structural features (Jotani et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chelation Properties

A study detailed the convenient synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents. These compounds, including structures similar to 4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine, show potential as chelating agents due to their ability to form stable complexes with metal ions. This property is particularly relevant in the context of biomedical applications such as in the development of contrast agents for magnetic resonance imaging (MRI) and as therapeutic agents in chelation therapy (McMurry et al., 1992).

Antimicrobial and Cytotoxic Activities

Another research avenue explores the synthesis of novel diphenylpiperazine 1,2,3-triazole derivatives, indicating the potential for broad antimicrobial and cytotoxic activities. These studies suggest that compounds structurally related to 4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine could possess significant biological activities, offering avenues for the development of new antimicrobial agents and cancer therapeutics (Gan et al., 2018).

Crystal Structure and Molecular Interactions

The crystal structure of cinnarizinium dication compounds, closely related to 4-(diphenylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine, has been analyzed to understand better the molecular interactions within these compounds. Such studies are crucial for drug design, allowing for the optimization of molecular properties for improved efficacy and reduced toxicity. Understanding these structures and their interactions can lead to the development of drugs with enhanced pharmacological profiles (Jasinski et al., 2011).

Synthesis of Polyamides and Polymers

Research into the synthesis of ordered polymers and polyamides from nonsymmetric monomers, including those involving piperazine derivatives, sheds light on new materials with potential applications in biotechnology and materials science. These polymers, by virtue of their ordered structure and functionalization with bioactive moieties, can be tailored for specific applications such as biocompatible materials, drug delivery systems, and scaffolds for tissue engineering (Yu et al., 1999).

Propriétés

IUPAC Name |

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c29-28(30)23-14-8-7-13-22(23)19-25-27-17-15-26(16-18-27)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,24H,15-18H2/b25-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZRAHOZBHAUML-NCELDCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)

![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)